molecular formula C15H17N5OS B251260 N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide

Cat. No.: B251260
M. Wt: 315.4 g/mol
InChI Key: QXJUFDOGMVNDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide, also known as MTDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTDPB is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been found to play a crucial role in various physiological and pathological processes.

Mechanism of Action

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide is a selective agonist of CB2 receptors, which are primarily expressed in immune cells, including macrophages, T cells, and B cells. Activation of CB2 receptors has been found to modulate immune responses, leading to anti-inflammatory and anti-tumor effects. This compound has been shown to selectively activate CB2 receptors, leading to inhibition of cancer cell growth and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has several advantages for lab experiments, including its high selectivity for CB2 receptors and its potential therapeutic applications in various diseases. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide, including further studies on its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a drug candidate for clinical trials. Finally, further studies could investigate the potential side effects and toxicity of this compound at different doses and in different animal models.

Synthesis Methods

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide can be synthesized using a multistep process that involves the reaction of 2-methyl-5-nitrophenylbutyrate with thiosemicarbazide to form 2-methyl-5-(thiosemicarbazone)phenylbutyrate. This compound is then reacted with 1,2,4-triazole-3-thiol to form 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylbutyrate, which is subsequently converted to the final product, this compound, by reaction with butanoyl chloride.

Scientific Research Applications

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CB2 receptors are primarily expressed in immune cells, and their activation has been found to modulate immune responses, leading to anti-inflammatory and anti-tumor effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide

InChI

InChI=1S/C15H17N5OS/c1-4-5-13(21)16-12-8-11(7-6-9(12)2)14-19-20-10(3)17-18-15(20)22-14/h6-8H,4-5H2,1-3H3,(H,16,21)

InChI Key

QXJUFDOGMVNDLT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)C

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.